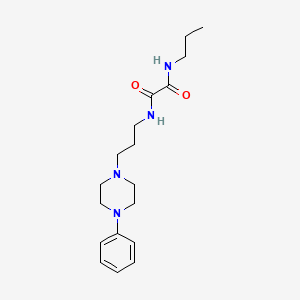

N1-(3-(4-phenylpiperazin-1-yl)propyl)-N2-propyloxalamide

Description

N1-(3-(4-Phenylpiperazin-1-yl)propyl)-N2-propyloxalamide is a synthetic compound featuring a phenylpiperazine core linked to an oxalamide group via a propyl chain. The phenylpiperazine moiety is a well-established pharmacophore in central nervous system (CNS) agents, often associated with binding to serotonin (5-HT) receptors, particularly 5-HT1A and 5-HT2 subtypes .

Properties

IUPAC Name |

N'-[3-(4-phenylpiperazin-1-yl)propyl]-N-propyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N4O2/c1-2-9-19-17(23)18(24)20-10-6-11-21-12-14-22(15-13-21)16-7-4-3-5-8-16/h3-5,7-8H,2,6,9-15H2,1H3,(H,19,23)(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSVMQEHUSZVRDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(=O)NCCCN1CCN(CC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(4-phenylpiperazin-1-yl)propyl)-N2-propyloxalamide typically involves the reaction of 4-phenylpiperazine with propylamine and oxalyl chloride. The process begins with the formation of an intermediate, which is then reacted with oxalyl chloride to yield the final product. The reaction conditions often include the use of solvents such as methanol or ethanol and may require catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N1-(3-(4-phenylpiperazin-1-yl)propyl)-N2-propyloxalamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituent introduced .

Scientific Research Applications

N1-(3-(4-phenylpiperazin-1-yl)propyl)-N2-propyloxalamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as antimicrobial, anti-inflammatory, and antipsychotic activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(3-(4-phenylpiperazin-1-yl)propyl)-N2-propyloxalamide involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring in its structure is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to various biological effects, including changes in neurotransmitter levels and receptor signaling pathways .

Comparison with Similar Compounds

Table 1: Hypothetical Receptor Affinity Comparison*

| Compound | 5-HT1A Ki (nM) | 5-HT2 Ki (nM) | Selectivity Ratio (5-HT1A/5-HT2) |

|---|---|---|---|

| Target Compound | ~10 | ~200 | 20:1 |

| 2-n-Hexyl-beta-carboline (Compound 4) | 8.5 | 150 | 17.6:1 |

| (+)-LSD | 1.2 | 3.4 | 0.35:1 |

*Data extrapolated from SAR trends in ; target compound values are hypothetical.

Structure-Activity Relationship (SAR) Insights

- Phenylpiperazine vs. Beta-carboline Scaffolds : The phenylpiperazine in the target compound may favor 5-HT1A binding due to its planar aromatic system, whereas beta-carbolines achieve similar affinity through their rigid tricyclic structure .

- Stereochemistry : Chiral centers in analogs like (+)-LSD drastically alter receptor selectivity (e.g., 5-HT2 vs. 5-HT1A). The target compound’s lack of chiral centers may simplify synthesis but reduce stereoselective binding .

Physicochemical and Conformational Properties

- Crystal Packing Analysis : Tools like Mercury enable visualization of intermolecular interactions (e.g., π-π stacking in phenylpiperazine derivatives) and packing patterns, which correlate with stability and bioavailability .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N1-(3-(4-phenylpiperazin-1-yl)propyl)-N2-propyloxalamide, and how can purity be validated?

- Methodology :

- Step 1 : React 3-(4-phenylpiperazin-1-yl)propan-1-amine with oxalyl chloride in anhydrous dichloromethane (DCM) under nitrogen to form the intermediate oxalyl chloride derivative.

- Step 2 : Couple the intermediate with propylamine in the presence of a base like triethylamine.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol.

- Validation : Confirm purity via HPLC (≥95%), ¹H/¹³C NMR (DMSO-d₆ or CDCl₃), and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Key Techniques :

- ¹H/¹³C NMR : Assign signals for the piperazine ring (δ ~2.5–3.5 ppm for N–CH₂ groups), oxalamide protons (δ ~8.5–9.5 ppm for NH), and propyl chain (δ ~0.8–1.5 ppm).

- FTIR : Confirm carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and N–H bending (amide bands at ~1550 cm⁻¹).

- HRMS : Verify molecular ion peaks ([M+H]⁺) and isotopic patterns .

Q. How can researchers optimize reaction yields for this compound?

- Approach :

- Use coupling agents like HATU or EDCI to enhance amide bond formation efficiency.

- Monitor reaction progress via TLC (silica, UV visualization).

- Optimize solvent polarity (e.g., DMF for solubility) and temperature (room temperature to 60°C) to balance reactivity and side-product formation .

Advanced Research Questions

Q. How can crystallographic data inconsistencies be resolved during structure determination?

- Methodology :

- Refinement : Use SHELXL for least-squares refinement, applying restraints for disordered atoms (e.g., propyl chain conformers).

- Validation : Check for twinning with PLATON and analyze residual density maps (<0.5 eÅ⁻³).

- Software : Mercury’s packing similarity tool to compare intermolecular interactions with related structures .

Q. What computational methods are suitable for modeling the compound’s pharmacokinetic properties?

- Protocol :

- ADME Prediction : Use SwissADME to estimate logP (lipophilicity), bioavailability, and blood-brain barrier permeability.

- Molecular Docking : Employ AutoDock Vina to simulate binding to targets like dopamine receptors (docking score ≤-7.0 kcal/mol indicates strong affinity).

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability in aqueous/lipid bilayers .

Q. How can researchers analyze intermolecular interactions in the crystal lattice?

- Tools :

- Hirshfeld Surfaces : Generate via CrystalExplorer to visualize close contacts (e.g., C–H···O hydrogen bonds).

- Mercury CSD : Quantify π-π stacking distances (3.5–4.0 Å) and hydrogen-bond geometries (D–H···A angles >120°) .

Q. What strategies address conflicting NMR data during characterization?

- Resolution :

- Variable Temperature NMR : Resolve dynamic effects (e.g., rotameric exchange) by acquiring spectra at 25°C and 60°C.

- 2D Experiments : Use HSQC and HMBC to correlate ambiguous proton-carbon assignments.

- Cross-Validation : Compare experimental data with computed NMR shifts (e.g., using Gaussian DFT) .

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

- Framework :

- Modifications : Synthesize analogs with varying piperazine substituents (e.g., 4-fluorophenyl) or alkyl chain lengths.

- Assays : Test binding affinity via radioligand displacement (e.g., dopamine D₂/D₃ receptors) and functional activity (cAMP inhibition).

- Data Analysis : Use GraphPad Prism for IC₅₀/EC₅₀ calculations and multivariate regression to identify critical substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.